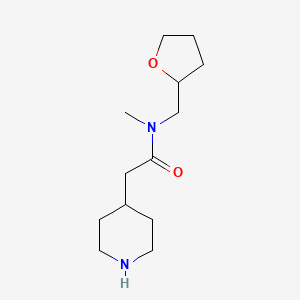
N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide, also known as MOR-14, is a synthetic compound that belongs to the family of piperidine-based opioids. It was first synthesized in the early 2000s and has since gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide exerts its effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates a series of intracellular signaling pathways that ultimately result in the inhibition of neurotransmitter release, leading to pain relief and euphoria. N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide also inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide has been shown to produce potent analgesic effects in animal models of acute and chronic pain. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. However, N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide has been found to produce some adverse effects, such as sedation, respiratory depression, and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide in lab experiments is its high affinity and selectivity for the mu-opioid receptor, which allows for precise targeting of this receptor. However, the adverse effects of N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide, such as sedation and respiratory depression, can limit its use in certain experiments. Additionally, the potential for abuse and addiction associated with opioids must be considered when using N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide. One area of research could focus on developing novel derivatives of N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide with improved analgesic and anti-inflammatory properties and reduced adverse effects. Another area of research could investigate the use of N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide in combination with other drugs to enhance its therapeutic effects and reduce its adverse effects. Additionally, further research is needed to fully understand the mechanisms underlying the adverse effects of N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide and to develop strategies to mitigate these effects.
Synthesemethoden
The synthesis of N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide involves the reaction of N-(oxolan-2-ylmethyl)-4-piperidone with methylamine, followed by N-methylation with formaldehyde and sodium cyanoborohydride. The resulting compound is then acetylated with acetic anhydride to yield N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide has been primarily studied for its potential therapeutic applications as an analgesic and anti-inflammatory agent. It has been shown to have high affinity and selectivity for the mu-opioid receptor, which is responsible for mediating pain relief and euphoria. N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-15(10-12-3-2-8-17-12)13(16)9-11-4-6-14-7-5-11/h11-12,14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPMJYGQBYNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)C(=O)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(oxolan-2-ylmethyl)-2-piperidin-4-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


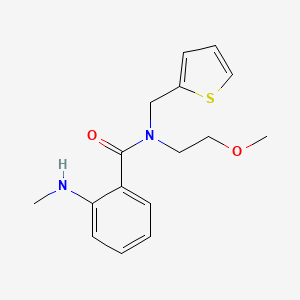
![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)
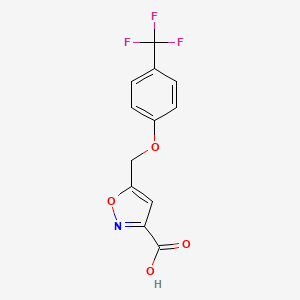
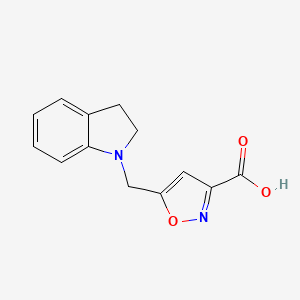
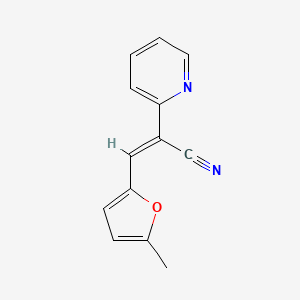

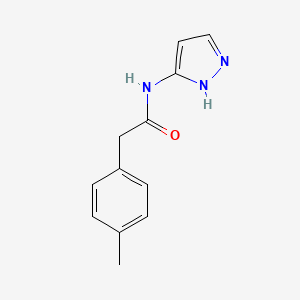
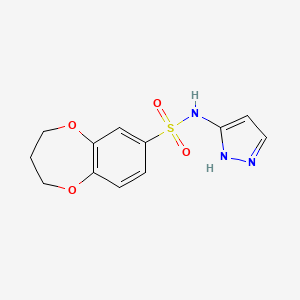
![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
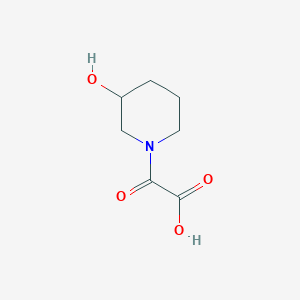
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)
![4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B7588100.png)